Uncargenin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uncargenin C is a triterpenoid compound that can be isolated from the plant Uncaria rhynchophylla Miq. Jacks . Triterpenoids are a class of chemical compounds composed of three terpene units with the molecular formula C30H48O5 . This compound is known for its intermediate products that exhibit anti-leukemia activity, although the compound itself does not possess this activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uncargenin C can be synthesized through various organic synthesis routes. One common method involves the extraction from natural sources such as Uncaria rhynchophylla . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the plant material, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Uncargenin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Uncargenin C has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Uncargenin C involves its interaction with various molecular targets and pathways. The intermediate products of this compound exhibit anti-leukemia activity by inducing apoptosis (programmed cell death) in leukemia cells . This is achieved through the activation of specific signaling pathways that lead to cell death.
Comparison with Similar Compounds
Oleanolic Acid: Another triterpenoid with similar structural features.
Ursolic Acid: A triterpenoid known for its anti-inflammatory and anticancer properties.
Betulinic Acid: A triterpenoid with potential anticancer activity.
Comparison: Uncargenin C is unique in that its intermediate products exhibit specific anti-leukemia activity, whereas the compound itself does not . This distinguishes it from other triterpenoids like oleanolic acid and ursolic acid, which exhibit direct biological activities.
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26+,27+,28+,29+,30-/m0/s1 |
InChI Key |
XRRLUGUSXUFEDF-NJMQRACMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.